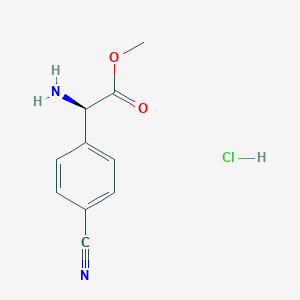

Methyl (R)-2-amino-2-(4-cyanophenyl)acetate hcl

Descripción

Methyl (R)-2-amino-2-(4-cyanophenyl)acetate HCl is a chiral α-amino acid ester hydrochloride featuring a 4-cyanophenyl substituent. The (R)-configuration at the α-carbon is critical for its stereochemical specificity in pharmaceutical applications, such as serving as a precursor in antibiotic synthesis . The cyano group (-CN) at the para position confers strong electron-withdrawing properties, influencing reactivity, solubility, and binding affinity in biological systems.

Propiedades

Fórmula molecular |

C10H11ClN2O2 |

|---|---|

Peso molecular |

226.66 g/mol |

Nombre IUPAC |

methyl (2R)-2-amino-2-(4-cyanophenyl)acetate;hydrochloride |

InChI |

InChI=1S/C10H10N2O2.ClH/c1-14-10(13)9(12)8-4-2-7(6-11)3-5-8;/h2-5,9H,12H2,1H3;1H/t9-;/m1./s1 |

Clave InChI |

LQYJLDMVVFIQMM-SBSPUUFOSA-N |

SMILES isomérico |

COC(=O)[C@@H](C1=CC=C(C=C1)C#N)N.Cl |

SMILES canónico |

COC(=O)C(C1=CC=C(C=C1)C#N)N.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-amino-2-(4-cyanophenyl)acetate hydrochloride typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve solvent-free reactions, which are more economical and environmentally friendly. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods for the preparation of cyanoacetanilides .

Análisis De Reacciones Químicas

Types of Reactions

Methyl ®-2-amino-2-(4-cyanophenyl)acetate hydrochloride undergoes various types of chemical reactions, including:

Condensation Reactions: The active hydrogen on C-2 of the compound can participate in condensation reactions to form a variety of heterocyclic compounds.

Substitution Reactions: The compound can undergo substitution reactions, particularly involving the cyano and amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl cyanoacetates, aryl or heteryl amines, and ammonium acetate. Reaction conditions often involve heating and stirring, either with or without solvents .

Major Products Formed

The major products formed from these reactions are typically heterocyclic compounds, which have diverse biological activities and potential therapeutic applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Methyl (R)-2-amino-2-(4-cyanophenyl)acetate hydrochloride is primarily utilized in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential in treating various diseases, including cancer and neurological disorders.

Synthesis of Therapeutic Agents

The compound serves as a precursor in the synthesis of several bioactive molecules. For instance, derivatives of 4-cyanophenyl glycine have shown promise as reversible inhibitors of certain enzymes involved in disease pathways. Research indicates that modifications to the core structure can enhance potency and selectivity against specific biological targets .

Structure-Activity Relationship Studies

Understanding the relationship between the structure of methyl (R)-2-amino-2-(4-cyanophenyl)acetate hydrochloride and its biological activity is crucial for drug development.

Several studies have focused on the applications of methyl (R)-2-amino-2-(4-cyanophenyl)acetate hydrochloride in drug discovery.

Case Study: Development of Inhibitors

A notable case study involved the synthesis of N-(4-cyanophenyl)-N-[2-[4-(dimethylamino)-1-piperidyl]-2-oxoethyl] derivatives, which were evaluated for their inhibitory effects on target proteins associated with cancer progression. The study highlighted that specific structural modifications led to compounds with enhanced selectivity and reduced off-target effects .

In Vitro Studies

In vitro assays have been conducted to assess the metabolic stability and selectivity of various derivatives derived from methyl (R)-2-amino-2-(4-cyanophenyl)acetate hydrochloride. These studies are essential for understanding how these compounds behave in biological systems and their potential therapeutic windows .

Mecanismo De Acción

The mechanism of action of Methyl ®-2-amino-2-(4-cyanophenyl)acetate hydrochloride involves its interaction with various molecular targets and pathways. The cyano and amino groups play a crucial role in its reactivity, enabling it to participate in condensation and substitution reactions that lead to the formation of biologically active compounds .

Comparación Con Compuestos Similares

Substituent Variations and Electronic Effects

The table below compares substituents, molecular weights, and key properties of the target compound with analogs:

*Calculated based on formula C₁₀H₁₁N₂O₂Cl.

Key Observations :

- Electron-Withdrawing Groups (e.g., -CN, -F, -Br): The cyano group in the target compound enhances electrophilicity, making it more reactive in nucleophilic substitutions compared to fluorine or bromine analogs .

- Electron-Donating Groups (e.g., -OCH₃, -OH) : Methoxy and hydroxyl derivatives exhibit improved aqueous solubility but reduced stability under acidic conditions .

Pharmacological and Commercial Relevance

- Antibiotic Precursors: The hydroxyl and fluorophenyl analogs are intermediates in β-lactam antibiotics (e.g., ampicillin derivatives) . The cyano variant may offer enhanced metabolic stability in prodrug designs.

- Cost and Availability : Bromophenyl and chloro-methoxyphenyl derivatives are priced higher (e.g., AS103310 at €178/250mg) due to complex synthesis, whereas fluorophenyl analogs are more accessible (€95/g) .

- Crystallographic Data: Ethyl esters with chloro substituents () exhibit distinct crystal packing, suggesting the cyano group may alter solid-state properties .

Actividad Biológica

Methyl (R)-2-amino-2-(4-cyanophenyl)acetate hydrochloride, often referred to as a derivative of amino acids, has garnered attention for its potential biological activities. This compound belongs to a class of molecules that are significant in medicinal chemistry due to their diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

Methyl (R)-2-amino-2-(4-cyanophenyl)acetate HCl is characterized by the following structural formula:

Key Properties:

- Molecular Weight: 201.64 g/mol

- Melting Point: 220-230 °C

- Solubility: Soluble in water and organic solvents.

The biological activity of Methyl (R)-2-amino-2-(4-cyanophenyl)acetate HCl can be attributed to its interaction with various biochemical pathways. It primarily acts as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and modulating physiological responses.

- Neurotransmitter Modulation: This compound has been shown to affect the secretion of anabolic hormones and neurotransmitters, which play crucial roles in muscle metabolism and cognitive functions .

- Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, related compounds have demonstrated activity against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM .

Biological Activity Data

A summary of experimental findings regarding the biological activity of Methyl (R)-2-amino-2-(4-cyanophenyl)acetate HCl is presented in the table below:

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of various cyanophenyl derivatives, Methyl (R)-2-amino-2-(4-cyanophenyl)acetate HCl was tested against several bacterial strains. The results indicated that it exhibited significant antibacterial activity with an MIC value comparable to established antibiotics.

Case Study 2: Neuropharmacological Effects

Research published in the Journal of Medicinal Chemistry highlighted the neuropharmacological effects of similar compounds. It was found that these compounds could modulate neurotransmitter levels in vitro, suggesting potential applications in treating mood disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.